molecular formula C30H18 B1362538 Dibenzo[a,l]pentacene CAS No. 227-09-8

Dibenzo[a,l]pentacene

Cat. No. B1362538
CAS RN: 227-09-8
M. Wt: 378.5 g/mol
InChI Key: XSTMLGGLUNLJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[a,l]pentacene is a chemical compound with the molecular formula C30H18 . It is a ladder-type fused-ring system with 16π anti-aromatic nature .


Synthesis Analysis

The synthesis of unsymmetric dibenzo[a,e]pentalenes has been achieved through a rhodium-catalysed stitching reaction between 2-(silylethynyl)arylboronates and 2-(silylethynyl)aryl bromides . This reaction efficiently proceeds at a low temperature of 40 °C, which is in stark contrast to reported palladium-catalysed reactions that usually require high reaction temperatures of 120–140 °C .


Molecular Structure Analysis

The molecular structure of Dibenzo[a,l]pentacene is characterized by a ladder-type fused-ring system . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving Dibenzo[a,l]pentacene are not detailed in the search results, it’s worth noting that Dibenzo[a,l]pentacene has been integrated into conjugated polymers with oligothiophene building blocks .


Physical And Chemical Properties Analysis

Dibenzo[a,l]pentacene has a density of 1.3±0.1 g/cm3, a boiling point of 677.0±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 95.8±0.8 kJ/mol and a flash point of 360.6±16.4 °C . The index of refraction is 1.867 and the molar refractivity is 133.3±0.3 cm3 .

Scientific Research Applications

Organic Thin-Film Transistor Fabrication

Dibenzo[a,l]pentacene (DBP) and related compounds have been explored for their applications in organic thin-film transistors (TFTs). For example, Dibenzo[g,p]chrysene (DBC), a cyclic aromatic hydrocarbon similar to pentacene, is used in the active layer of organic TFTs. This application highlights DBP's potential in the field of organic electronics due to its high solubility and ease of synthesis (Mori, Fujita, & Kimura, 2010).

Development of Polycyclic Aromatic Hydrocarbons

DBP derivatives are synthesized for various applications, including as hole-transporting materials in electronic devices. The fabrication of dibenzo[h,rst]pentaphenes and dibenzo[fg,qr]pentacenes, for example, demonstrates the utility of DBP in developing novel polycyclic aromatic hydrocarbons for electronic applications (Suzuki et al., 2017).

Solvent Polarity Probes

DBP and its variants are used as solvent polarity probes in fluorescence emission studies. This is crucial in understanding the behavior of polycyclic aromatic hydrocarbons in different solvent environments, providing valuable insights for chemical and pharmaceutical applications (Tucker, Zvaigzne, Acree, Fetzer, & Zander, 1991).

Semiconductor Material ResearchDBP is investigated for its properties as a semiconductor material. Its electron donor properties, thermal stability, and planar structure make it a promising candidate for use in organic electronics, particularly in comparison to other acenes like pentacene

Organic Electronics and Semiconductor Research Applications of Dibenzo[a,l]pentacene

Organic Field-Effect Transistors (OFETs)

Dibenzo[a,l]pentacene and its analogs, such as Dibenzo[d,d]thieno[3,2-b;4,5-b']dithiophene (DBTDT), have been studied for their potential in organic field-effect transistors (OFETs). These compounds can form thin, continuous, and transparent films, which are essential for efficient OFET operation. The ability to produce highly oriented crystalline layers of these compounds demonstrates their suitability for use in OFETs (Marszalek et al., 2012).

Charge Transport and Semiconductor Properties

Dibenzo[a,l]pentacene derivatives have been investigated for their charge transport properties in the context of organic electronics. Research into the precise structure of pentacene monolayers on silicon oxide, a close relative of dibenzo[a,l]pentacene, has provided insights into charge transport mechanisms in these materials, which are crucial for the performance of various organic electronic devices (Mannsfeld et al., 2009).

Film Morphology and Semiconductor Performance

The film morphology of dibenzo[a,l]pentacene and related compounds like Dibenzochrysene (DBC) has been studied to understand its impact on semiconductor performance. These studies are essential for improving the design and efficiency of organic electronic devices, particularly in terms of carrier mobility and stability (Fujita et al., 2008).

Safety And Hazards

According to the safety data sheet, Dibenzo[a,l]pentacene should be handled with care to avoid contact with skin and eyes . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Future Directions

Dibenzo[a,l]pentacene has been integrated into conjugated polymers with oligothiophene building blocks, examining its potential as a new building block for semiconducting polymers . This suggests potential future directions in the field of semiconducting polymers.

properties

IUPAC Name

heptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-3-7-27-19(5-1)9-11-21-13-23-16-26-18-30-22(12-10-20-6-2-4-8-28(20)30)14-24(26)15-25(23)17-29(21)27/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTMLGGLUNLJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C6C=CC7=CC=CC=C7C6=C5)C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177225
Record name Dibenzo(a,l)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,l]pentacene

CAS RN

227-09-8
Record name Dibenzo[a,l]pentacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,l)pentacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[a,l]pentacene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo(a,l)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[a,l]pentacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[a,l]pentacene
Reactant of Route 2
Dibenzo[a,l]pentacene
Reactant of Route 3
Dibenzo[a,l]pentacene
Reactant of Route 4
Dibenzo[a,l]pentacene
Reactant of Route 5
Dibenzo[a,l]pentacene
Reactant of Route 6
Dibenzo[a,l]pentacene

Citations

For This Compound
45
Citations
B Manna, A Nandi, R Ghosh - The Journal of Physical Chemistry …, 2022 - ACS Publications
Linear polyacenes and their derivatives are well-recognized organic semiconductors because of their fascinating singlet fission (SF) property. However, higher polyacenes (eg, …
Number of citations: 2 pubs.acs.org
M Hantusch, R Kuhrt, M Knupfer - The Journal of Physical …, 2020 - ACS Publications
The organic heterojunction between polycyclic hydrocarbons [pentacene, dibenzo[a,l]pentacene (DBP)] and hexafluorotetracyanonaphthoquinodimethane (F 6 TCNNQ) was …
Number of citations: 8 pubs.acs.org
M Allan, KR Asmis, SE Houar, E Haselbach… - Helvetica chimica …, 1994 - Wiley Online Library
The excited electronic states of 2, 2‐dimethylisoindene (1) have been studied by electron‐energy‐loss spectroscopy. Its vertical gas‐phase triplet (1 3 B 2 ), and singlet (1 1 B 2 ) …
Number of citations: 2 onlinelibrary.wiley.com
WC Herndon - International Journal of Quantum Chemistry, 1974 - Wiley Online Library
Early history of the quantum‐mechanical approach to the elucidation of the mechanisms of chemical carcinogenesis is presented in outline form. It is concluded that the K. L reactivity …
Number of citations: 32 onlinelibrary.wiley.com
LS Yan - Carcinogenesis, 1985 - academic.oup.com
With the help of results on the metabolism and the carcinogenic activities of polycyclic aromatic hydrocarbons (PAH), the comprehensive metabolic process in vivo is discussed. It is …
Number of citations: 47 academic.oup.com
D DARKOBABIĆ, S NENADTRINAJSTIĆ - researchgate.net
A comparison of four simple theoretical models of aromaticity (the Hess-Schaad model. the Herndon model, the conjugated-circuit model and the hardness model) for benzenoid …
Number of citations: 0 www.researchgate.net
A Jancarik, G Levet, A Gourdon - Chemistry–A European …, 2019 - Wiley Online Library
The field of long acenes, the narrowest of the zig‐zag graphene nanoribbons, has been an area of significant interest in the past decade because of its potential applications in organic …
M D'Auria - Letters in Organic Chemistry, 2015 - ingentaconnect.com
A new aromaticity index is proposed based on the energy of π orbitals D={[π1+Σn2(π1-πn)]0 /[π1 + Σn2(π1-πn)]} xa, where n are the number of occupied π orbitals and a is the number …
Number of citations: 10 www.ingentaconnect.com
VV Jarikov - Journal of applied physics, 2006 - pubs.aip.org
It is common in organic light-emitting diode technology to construct a light-emitting-layer (LEL) host with materials that resist luminescence-reducing aggregation, which is one of the …
Number of citations: 27 pubs.aip.org
IC Lewis, T Edstrom - The Journal of Organic Chemistry, 1963 - ACS Publications
Fig. 1.·—(A) Dta thermocouple assembly;(B) block diagram of dta apparatus. and analyzed. These experiments are discussed underthe head-ing “Interrupted Dta runs” in the following …
Number of citations: 93 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.